![molecular formula C15H19N3OS2 B2590553 (5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate CAS No. 622794-00-7](/img/structure/B2590553.png)
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate
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Description
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound is synthesized through a complex process and has been found to have promising results in laboratory experiments. In
Scientific Research Applications
- The compound has been evaluated for its cytotoxic activity against cancer cell lines. Specifically, the derivative with a 3-methoxyphenyl moiety exhibited potent inhibitory activity against MCF-7 and HeLa cell lines . Further research could explore its mechanism of action and potential as an anticancer drug.
- PI3K inhibitors are crucial in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been studied for its activity against human PI3Kα, a key enzyme involved in cell proliferation and growth . Investigating the compound’s binding affinity and selectivity could provide insights for drug development.
- Imidazo[1,2-a]pyridine derivatives have potential in materials science. Researchers have reported innovations in optoelectronic devices and sensors using similar aromatic heterocycles . Exploring this compound’s electronic properties could lead to novel applications.
- The imidazo[1,2-a]pyridine moiety has been utilized as a fluorescent probe for detecting mercury and iron ions in vitro and in vivo . Investigating this compound’s metal-binding properties could enhance its sensing capabilities.
- Related imidazo[1,2-a]pyridine derivatives have shown promise against TB. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibited in vitro anti-TB activity against replicating, non-replicating, and multidrug-resistant strains . Further exploration could assess this compound’s potential in TB treatment.
- Inspired by biaryl-like pharmacophores, researchers have designed imidazo[1,2-a]pyridine derivatives based on molecular docking into PI3Kα active sites . Investigating structure-activity relationships and optimizing this scaffold could lead to novel drug candidates.
Anticancer Activity
Phosphatidylinositol-3-kinase (PI3K) Inhibition
Optoelectronic Devices and Sensors
Fluorescent Probes for Metal Ions
Anti-Tuberculosis (TB) Activity
Pharmacophore-Based Drug Design
properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-4-2-6-14-17-12(9-18(11)14)10-21-15(20)16-8-13-5-3-7-19-13/h2,4,6,9,13H,3,5,7-8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVATLSQXIBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate |
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